4-Thiazolamine, 2-(difluoromethyl)-
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Overview
Description
4-Thiazolamine, 2-(difluoromethyl)- is a chemical compound with the molecular formula C4H4F2N2S. It is a member of the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolamine, 2-(difluoromethyl)- typically involves the reaction of thiazole derivatives with difluoromethylating agents. One common method includes the use of difluoromethyl iodide in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the difluoromethyl group is introduced into the thiazole ring .
Industrial Production Methods
Industrial production of 4-Thiazolamine, 2-(difluoromethyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Thiazolamine, 2-(difluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidines
Substitution: Various substituted thiazoles depending on the nucleophile used
Scientific Research Applications
4-Thiazolamine, 2-(difluoromethyl)- has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Thiazolamine, 2-(difluoromethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A basic structure similar to 4-Thiazolamine, 2-(difluoromethyl)- but without the difluoromethyl group.
Thiazolidine: A saturated derivative of thiazole, often used in medicinal chemistry.
Thiazoline: Another derivative with a different arrangement of the double bond within the ring.
Uniqueness
4-Thiazolamine, 2-(difluoromethyl)- is unique due to the presence of the difluoromethyl group, which can significantly alter its chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable scaffold in drug design and other applications .
Properties
Molecular Formula |
C4H4F2N2S |
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Molecular Weight |
150.15 g/mol |
IUPAC Name |
2-(difluoromethyl)-1,3-thiazol-4-amine |
InChI |
InChI=1S/C4H4F2N2S/c5-3(6)4-8-2(7)1-9-4/h1,3H,7H2 |
InChI Key |
HZVGAWJCOKUEEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)C(F)F)N |
Origin of Product |
United States |
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